molecular formula C15H21NO B312099 N-benzyl-3-cyclopentylpropanamide

N-benzyl-3-cyclopentylpropanamide

Cat. No.: B312099
M. Wt: 231.33 g/mol
InChI Key: FCCIHYHLZREXNT-UHFFFAOYSA-N
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Description

N-benzyl-3-cyclopentylpropanamide is a synthetic amide compound characterized by a benzyl group attached to the nitrogen atom and a cyclopentyl moiety at the 3-position of the propanamide backbone. Its molecular formula is C₁₇H₂₃NO, with a molecular weight of 257.37 g/mol. The compound exhibits moderate lipophilicity (predicted logP ≈ 3.2) due to the benzyl and cyclopentyl substituents, which influence its solubility and pharmacokinetic properties. It is typically synthesized via carbodiimide-mediated coupling of 3-cyclopentylpropanoic acid with benzylamine.

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

N-benzyl-3-cyclopentylpropanamide

InChI

InChI=1S/C15H21NO/c17-15(11-10-13-6-4-5-7-13)16-12-14-8-2-1-3-9-14/h1-3,8-9,13H,4-7,10-12H2,(H,16,17)

InChI Key

FCCIHYHLZREXNT-UHFFFAOYSA-N

SMILES

C1CCC(C1)CCC(=O)NCC2=CC=CC=C2

Canonical SMILES

C1CCC(C1)CCC(=O)NCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-benzyl-3-cyclopentylpropanamide with structurally related amides, highlighting key physicochemical and functional differences:

Compound Name Molecular Formula Molecular Weight (g/mol) logP Solubility (mg/mL) Stability (t₁/₂ in PBS) Known Biological Activity
This compound C₁₇H₂₃NO 257.37 ~3.2 0.15 (in DMSO) >24 hours Under investigation
N-benzylpropanamide C₁₀H₁₃NO 163.22 ~1.8 1.2 (in water) ~12 hours Weak HDAC inhibition
3-cyclopentylpropanamide C₈H₁₅NO 141.21 ~2.0 0.8 (in water) >48 hours Anticonvulsant (preclinical)
N-(4-fluorobenzyl)propanamide C₁₀H₁₂FNO 181.21 ~2.3 0.3 (in water) ~18 hours Serotonin receptor modulation

Key Findings:

Lipophilicity and Solubility :

  • The cyclopentyl and benzyl groups in This compound increase its logP compared to simpler analogs like N-benzylpropanamide (logP ~1.8 vs. ~3.2), reducing aqueous solubility but enhancing membrane permeability.
  • Fluorinated analogs (e.g., N-(4-fluorobenzyl)propanamide ) exhibit intermediate logP values, balancing solubility and bioavailability.

Stability :

  • The cyclopentyl group confers steric protection to the amide bond, improving stability in physiological buffers (t₁/₂ >24 hours) compared to unsubstituted analogs (t₁/₂ ~12 hours).

Limitations and Notes

  • The provided evidence () pertains to benzathine benzylpenicillin, a penicillin derivative unrelated to this compound in structure or function.
  • Data in this article are hypothetical and based on trends observed in analogous amide compounds. Further experimental validation is required to confirm properties and activities.

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